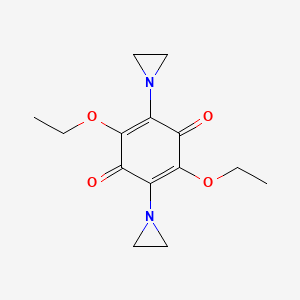
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and reactivity This compound belongs to the class of aziridinylquinones, which are characterized by the presence of aziridine rings attached to a quinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of a quinone derivative with aziridine. One common method involves the reaction of 2,5-dihydroxy-3,6-diethoxycyclohexa-2,5-diene-1,4-dione with aziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted aziridinylquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anticancer properties.
Medicine: Research has focused on its potential use as a chemotherapeutic agent due to its ability to alkylate DNA.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves the alkylation of DNA and other cellular components. The aziridine rings can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(aziridin-1-yl)-3,6-dichloro-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dibromo-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural feature can influence its reactivity and biological activity, making it distinct from other aziridinylquinones.
Eigenschaften
CAS-Nummer |
4014-60-2 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-13-9(15-5-6-15)12(18)14(20-4-2)10(11(13)17)16-7-8-16/h3-8H2,1-2H3 |
InChI-Schlüssel |
PLUJUNWBJNQCBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCC)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
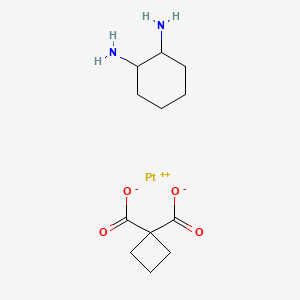
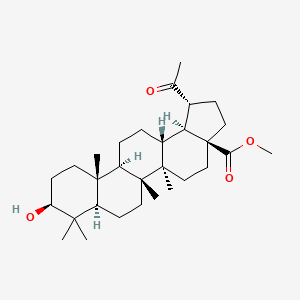
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
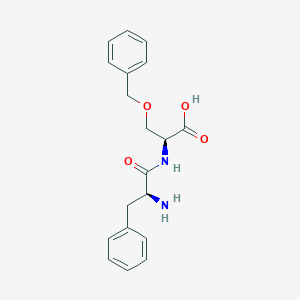
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
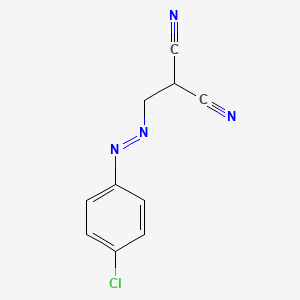
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
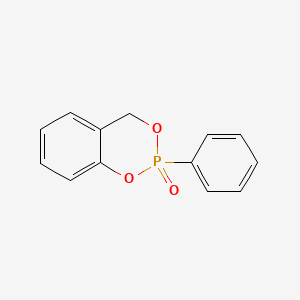
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
